1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone, also known as 3',5'-Di-tert-butyl-4'-hydroxyacetophenone, has been synthesized and characterized by various research groups. The most common method involves the acylation of 3,5-di-tert-butylphenol with acetic anhydride []. The resulting product can be further purified using techniques like recrystallization or column chromatography.
While the specific research applications of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone are not extensively documented, its structural features suggest potential in several areas:
1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone, also known as 3,5-Di-tert-butyl-4-hydroxyacetophenone, is an organic compound with the molecular formula C16H24O2 and a molecular weight of 248.36 g/mol. This compound appears as a solid, typically white to pale beige in color, with a melting point of 146-147°C and a predicted boiling point of approximately 308.2°C. It has a density of about 0.982 g/cm³ and is slightly soluble in solvents like chloroform and methanol .
1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone exhibits notable biological activities:
The synthesis of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone typically involves the following methods:
This compound has several applications across various fields:
Studies have indicated that 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone interacts with various biological systems:
Several compounds share structural similarities with 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3,5-Di-tert-butyl-4-hydroxyacetophenone | C16H24O2 | Strong antioxidant properties |
| 2,6-Di-tert-butylphenol | C14H22O | Used primarily as a stabilizer in polymers |
| Butylated Hydroxyanisole (BHA) | C11H14O2 | Commonly used as a food preservative |
| Propyl Gallate | C10H12O5 | Used as an antioxidant in food products |
1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone stands out due to its specific combination of antioxidant and anti-inflammatory properties, making it particularly valuable in both industrial applications and potential therapeutic uses. Its structural features allow for versatile reactivity compared to similar compounds, enhancing its utility across different fields.
Friedel-Crafts acylation represents the primary synthetic route for preparing 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone. This reaction typically involves the electrophilic aromatic substitution of 2,6-di-tert-butylphenol with acylating agents such as acetyl chloride in the presence of Lewis acid catalysts. The most efficient reported procedure utilizes aluminum chloride (AlCl₃) as a catalyst in tetrachloromethane (CCl₄) as solvent.
A high-yielding synthesis involves cooling 800 mL of dry CCl₄ to 0-5°C, followed by the addition of anhydrous AlCl₃ (96.4 g, 0.70 mole) and dropwise addition of acetyl chloride (50 mL, 0.70 mole). After this addition, 103 g (0.50 mole) of 2,6-di-tert-butylphenol dissolved in 100 mL of CCl₄ is added over a 1-hour period while maintaining the temperature below 10°C. The mixture is slowly warmed to room temperature and stirred for an additional hour. The aluminum chloride/product complex is hydrolyzed by pouring the reaction mixture into cold dilute hydrochloric acid. The lower CCl₄ layer is separated, and evaporation of the solvent yields 118 g of the desired product with a 95% yield and a melting point of 146-148°C.
The challenge with phenolic substrates in Friedel-Crafts acylation stems from their bidentate nucleophilic nature, allowing them to react via two distinct pathways:
The reaction pathway is significantly influenced by catalyst concentration, with high concentrations favoring C-acylation and low concentrations promoting O-acylation. Additionally, phenol esters formed by O-acylation can undergo Fries rearrangement under Friedel-Crafts conditions to produce C-acylated hydroxyarylketones.
Table 1: Comparison of Synthetic Methods for 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethanone
While aluminum chloride remains the classical catalyst for Friedel-Crafts acylation of 2,6-di-tert-butylphenol, numerous alternative catalytic systems have been investigated to improve yield, selectivity, and environmental sustainability. The bulky tert-butyl groups in the substrate present unique steric challenges that require careful catalyst selection to achieve optimal results.
Zeolite-based catalysts, particularly metal-doped variants like Zr-β zeolite, have demonstrated excellent catalytic activity and stability for continuous-flow Friedel-Crafts acylation reactions. These heterogeneous catalysts offer distinct advantages over traditional homogeneous Lewis acids, including easier separation, reusability, and reduced waste generation.
Interestingly, when H-β zeolite is doped with various metals for continuous-flow Friedel-Crafts acylation, most metal-doped zeolites perform worse than the undoped H-β zeolite. However, Zr-β zeolite proves exceptional, allowing consistent production of acylated products even after 5 days of continuous operation. This superior performance is attributed not to enhanced catalytic activity but rather to improved catalyst stability, as the Zr dopant prevents dealumination of the zeolite structure during prolonged use.
Table 2: Catalytic Systems for Friedel-Crafts Acylation of Phenols
Other catalytic systems reported for similar transformations include zinc triflate (Zn(OTf)₂), molybdenum dioxide dichloride (MoO₂Cl₂), magnesium bis(trifluoromethanesulfonimide) (Mg(NTf₂)₂), cobalt chloride (CoCl₂), and scandium triflate (Sc(OTf)₃), with most catalyzed reactions completing in 2 hours or less.
The choice of solvent significantly influences both the reaction rate and regioselectivity in the synthesis of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone. Different solvents can alter the ratio of O-acylation to C-acylation products and affect the distribution of positional isomers in C-acylation reactions.
Optimization studies in batch conditions have revealed substantial variations in yield depending on the solvent employed. With H-β zeolite as catalyst, yields of 94% were obtained in chlorobenzene, compared to 86% in 1,2-dichloroethane and 77% in mesitylene. These differences can be attributed to various factors including solvent polarity, coordination ability, and thermal stability.
For the synthesis of our target compound, tetrachloromethane (CCl₄) has historically been the solvent of choice due to its inertness toward the Lewis acid catalyst and excellent solvation properties for both the catalyst and reactants. However, due to environmental and health concerns associated with chlorinated solvents, alternative solvent systems have been investigated.
Table 3: Solvent Effects on Friedel-Crafts Acylation with H-β Zeolite Catalyst
| Solvent | Yield (%) | Reference |
|---|---|---|
| Chlorobenzene | 94 | |
| 1,2-Dichloroethane | 86 | |
| Mesitylene | 77 | |
| Solvent-free (Microwave) | 90-97 |
Notably, recent advances have enabled solvent-free conditions, particularly in microwave-assisted syntheses, which eliminate the need for organic solvents entirely while maintaining high yields. This approach represents a significant advancement in green chemistry for the preparation of acetophenone derivatives.
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating the acylation of phenols, including sterically hindered substrates like 2,6-di-tert-butylphenol. This approach offers several compelling advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, improved regioselectivity, and reduced waste generation.
For deactivated and sterically hindered phenols, microwave irradiation in combination with catalysts like iodine has proven highly effective for acetylation with acetic anhydride under solvent-free conditions. These reactions typically yield the desired products in nearly quantitative amounts within minutes, compared to hours required by conventional methods.
A particularly efficient microwave procedure for phenol acylation involves mixing the substrate (1 mmol), an aliphatic carboxylic acid (4 mmol), and methanesulfonic acid (0.5 mmol) under microwave irradiation at 200 W for just 30 seconds. After cooling to room temperature, the reaction mixture is processed by dissolution in dichloromethane, washing with aqueous sodium bicarbonate and water, followed by drying, filtration, and evaporation to obtain the crude product.
Remarkably, microwave-assisted direct ortho-acylation of phenols using methanesulfonic acid as catalyst achieves over 98% selectivity for ortho-acylation products after just 3-4 minutes of reaction time at 200-300 Watt. This represents a significant improvement over conventional heating methods, which often require extended reaction times and produce lower regioselectivity.
Table 4: Microwave-Assisted Acylation of Phenolic Compounds
The development of a rapid, multigram synthesis protocol using acetic anhydride as a green solvent under microwave conditions represents a significant advancement in the preparation of acylated phenol intermediates. This approach avoids metals, chlorinated solvents, and flash chromatography, thereby minimizing hazardous waste generation.
Continuous-flow synthesis has emerged as a promising approach for manufacturing fine chemicals, offering advantages in terms of environmental friendliness, efficiency, safety, and scalability. For the synthesis of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone and related compounds, continuous flow methods using heterogeneous catalysts represent the cutting edge of sustainable production technology.
Zirconium-β zeolite has been identified as an exceptional catalyst for continuous-flow Friedel-Crafts acylation reactions, demonstrating superior stability compared to undoped H-β zeolite. While initial high yields with H-β zeolite decrease significantly after 28 hours of continuous operation (dropping to 59%), Zr-β zeolite maintains consistent performance for up to 5 days with yields stabilizing at 74-75%.
Optimized conditions for continuous flow synthesis using Zr-β zeolite involve:
Under these optimized conditions, near-quantitative yields of acylated products can be achieved consistently.
Table 5: Optimization of Continuous Flow Parameters for Friedel-Crafts Acylation
The superior stability of Zr-β zeolite compared to H-β zeolite is attributed not to enhanced catalytic activity but rather to the prevention of dealumination, which is observed with the undoped zeolite. When both catalysts were examined after use in Friedel-Crafts acylation reactions, the mass balance of recovered H-β zeolite was poor with noticeable dealumination, whereas Zr-β zeolite could be recovered quantitatively with no significant changes in metal composition.
This remarkable stability makes Zr-β zeolite particularly valuable for industrial applications requiring extended catalyst lifetimes, potentially enabling continuous production of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone and related compounds at commercial scale with minimal catalyst replacement.
The antioxidant activity of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone in nonpolar environments is primarily mediated through hydrogen atom transfer (HAT) mechanisms. In lipid matrices, such as polyunsaturated fatty acids or synthetic polymers, the phenolic hydroxyl group donates a hydrogen atom to lipid peroxyl radicals (LOO- ), forming a stabilized phenoxyl radical. The tert-butyl substituents at the 3- and 5-positions create a sterically shielded environment around the reactive hydroxyl group, prolonging the compound’s efficacy by reducing premature degradation [1] [2].
Experimental studies utilizing electron paramagnetic resonance (EPR) spectroscopy have quantified the HAT rate constant ($$k{HAT}$$) of this compound in model lipid systems. For instance, in linoleic acid peroxidation assays, 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone exhibited a $$k{HAT}$$ of $$2.3 \times 10^5 \, \text{M}^{-1}\text{s}^{-1}$$, outperforming α-tocopherol ($$1.8 \times 10^5 \, \text{M}^{-1}\text{s}^{-1}$$) under identical conditions [1]. The table below summarizes key HAT parameters in lipid environments:
| Parameter | Value | Measurement Technique |
|---|---|---|
| Bond dissociation energy (O–H) | 78.5 kcal/mol | DFT calculations [1] |
| $$k_{HAT}$$ in linoleic acid | $$2.3 \times 10^5 \, \text{M}^{-1}\text{s}^{-1}$$ | EPR spectroscopy [1] |
| Induction period (at 0.1 wt.%) | 420 minutes | Rancimat test [1] |
The compound’s planar aromatic system facilitates delocalization of the unpaired electron following HAT, further stabilizing the phenoxyl radical intermediate [2].
In polar solvents such as ethanol or aqueous micellar systems, 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone undergoes single electron transfer (SET) to oxidizing species. The ionization potential of the phenolic hydroxyl group ($$I_p = 7.9 \, \text{eV}$$) enables electron donation to radicals with higher redox potentials, such as the hydroxyl radical (- OH, $$E^\circ = 2.8 \, \text{V}$$) [5]. Nuclear magnetic resonance (NMR) studies in deuterated methanol have revealed partial charge transfer to the acetophenone carbonyl group during SET, evidenced by upfield shifts of the carbonyl carbon signal ($$\Delta \delta = -0.7 \, \text{ppm}$$) [2].
The SET mechanism dominates in environments with high dielectric constants, where solvation stabilizes the resulting phenoxide ion. Kinetic isotope effect (KIE) experiments using deuterated analogs ($$kH/kD = 1.2$$) confirm that proton-coupled electron transfer (PCET) contributes minimally in polar media, distinguishing this compound from catechol-based antioxidants [5].
The tert-butyl substituents at the 3- and 5-positions impose significant steric hindrance, which modulates radical scavenging efficiency. X-ray crystallographic data show a dihedral angle of 12° between the phenyl ring and the tert-butyl groups, creating a conical protective cavity around the hydroxyl group [2]. This spatial arrangement:
Molecular dynamics simulations predict a 40% reduction in quenching efficiency when tert-butyl groups are replaced with methyl groups, underscoring their critical role [1].
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethanone exhibits synergistic stabilization effects when combined with thioether compounds like dilauryl thiodipropionate. The synergy arises from:
In polypropylene stabilization studies, formulations containing 0.2 wt.% of the compound and 0.3 wt.% dilauryl thiodipropionate showed a 300% increase in oxidative induction time compared to either stabilizer alone [1].
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level have elucidated transition state geometries during HAT and SET processes. Key findings include:
The table below compares computed activation energies for different quenching pathways:
| Mechanism | $$E_a$$ (kcal/mol) | Imaginary Frequency (cm⁻¹) |
|---|---|---|
| HAT with LOO- | 8.7 | -1450 |
| SET with - OH | 12.4 | -890 |
| PCET with O₂- ⁻ | 15.2 | -620 |
Irritant